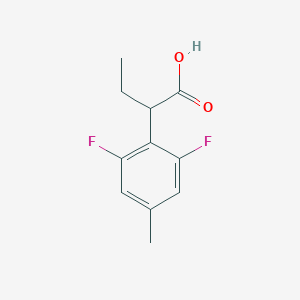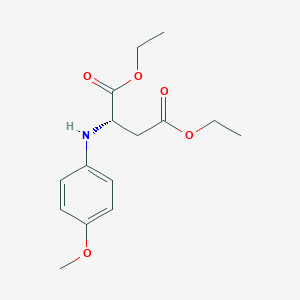
Diethyl (4-methoxyphenyl)aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-methoxyphenyl)aspartate is an organic compound with the molecular formula C15H21NO5 It is a derivative of aspartic acid, where the amino group is substituted with a 4-methoxyphenyl group, and both carboxyl groups are esterified with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-methoxyphenyl)aspartate typically involves the esterification of aspartic acid derivatives. One common method is the reaction of diethyl aspartate with 4-methoxyphenylamine under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then esterified to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (4-methoxyphenyl)aspartate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The ethyl ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: 4-Hydroxyphenyl derivatives.
Reduction: 4-Aminophenyl derivatives.
Substitution: Aspartic acid derivatives with free carboxyl groups.
Aplicaciones Científicas De Investigación
Diethyl (4-methoxyphenyl)aspartate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Diethyl (4-methoxyphenyl)aspartate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- Diethyl (4-methoxyphenyl)methylphosphonate
- Diethyl (4-methoxyphenyl)phosphate
- Diethyl (4-methoxyphenyl)malonate
Comparison: Diethyl (4-methoxyphenyl)aspartate is unique due to its aspartate backbone, which imparts specific biochemical properties. Compared to other similar compounds, it has distinct reactivity and interaction profiles with biological molecules, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
diethyl (2S)-2-(4-methoxyanilino)butanedioate |
InChI |
InChI=1S/C15H21NO5/c1-4-20-14(17)10-13(15(18)21-5-2)16-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3/t13-/m0/s1 |
Clave InChI |
PZBVIUXHRLEOPD-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


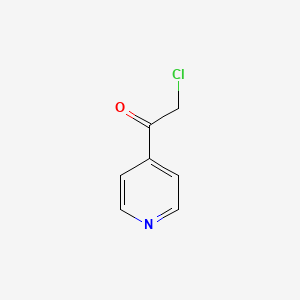

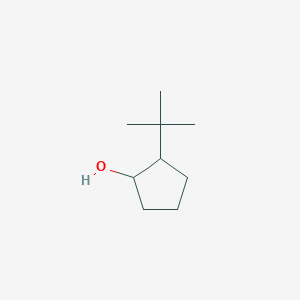
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)


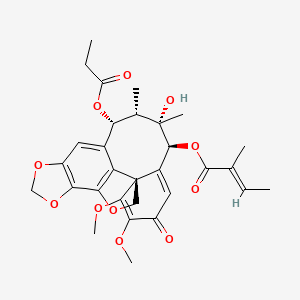


![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
